{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene
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Overview
Description
{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene is an organic compound with the molecular formula C13H16O It is characterized by a benzene ring substituted with a prop-2-yn-1-yl group and a 3-methylbut-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene typically involves the reaction of benzyl alcohol with 3-methylbut-2-en-1-ol and propargyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the propargyl group, followed by the addition of the 3-methylbut-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated benzene derivatives.
Scientific Research Applications
{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with a methoxy group instead of the 3-methylbut-2-en-1-yl group.
4-Benzyloxy-3,3-dimethylbut-1-yne: Similar structure with a benzyloxy group.
Uniqueness
The presence of both the prop-2-yn-1-yl and 3-methylbut-2-en-1-yl groups in {1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene makes it unique compared to other similar compounds
Properties
CAS No. |
260413-67-0 |
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Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-methylbut-2-enoxy)prop-2-ynylbenzene |
InChI |
InChI=1S/C14H16O/c1-4-14(15-11-10-12(2)3)13-8-6-5-7-9-13/h1,5-10,14H,11H2,2-3H3 |
InChI Key |
KNPMLHZLKDOCBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(C#C)C1=CC=CC=C1)C |
Origin of Product |
United States |
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